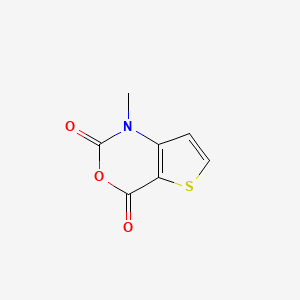![molecular formula C14H17N5OS B7356455 2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied for its ability to inhibit the activity of certain enzymes in the body, which may have implications for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of TAK-659 is complex and involves the inhibition of certain enzymes in the body. Specifically, TAK-659 has been shown to inhibit the activity of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the signaling pathways of immune cells. Inhibition of BTK activity by TAK-659 may have implications for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 are still being studied. However, it is known that TAK-659 can inhibit the activity of BTK, which may have implications for the immune system. Inhibition of BTK activity may reduce the activity of certain immune cells, which could be beneficial in the treatment of autoimmune disorders. Additionally, inhibition of BTK activity may also reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TAK-659 in lab experiments is that it is a highly specific inhibitor of BTK. This means that it can be used to selectively inhibit the activity of BTK without affecting other enzymes or signaling pathways. Additionally, TAK-659 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further research.
However, there are also limitations to using TAK-659 in lab experiments. One limitation is that it is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, TAK-659 may have off-target effects that are not yet fully understood.
Orientations Futures
There are many potential future directions for research on TAK-659. One area of interest is in the development of TAK-659 as a cancer treatment. Further research is needed to determine the optimal dosing and administration of TAK-659 for cancer patients.
Another potential future direction is in the use of TAK-659 for the treatment of autoimmune disorders. Research is needed to determine the safety and efficacy of TAK-659 in this context.
Finally, there is also interest in the development of new BTK inhibitors that may have improved properties compared to TAK-659. Future research may focus on the synthesis and testing of these compounds.
Conclusion
In conclusion, TAK-659 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of certain enzymes in the body, which may have implications for the treatment of various diseases. While there is still much that is unknown about TAK-659, it is a promising candidate for further research in the fields of cancer and autoimmune disorders.
Méthodes De Synthèse
TAK-659 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthetic pathway for this compound is complex and beyond the scope of this paper. However, it is important to note that the synthesis of TAK-659 requires specialized knowledge and expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been studied extensively in scientific research for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This has led to interest in the use of TAK-659 as a potential cancer treatment.
Propriétés
IUPAC Name |
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-18(5-2-6-19-7-4-15-10-19)9-12-16-11-3-8-21-13(11)14(20)17-12/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLUIXOGOTLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CN=C1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
![2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol](/img/structure/B7356380.png)

![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)


![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)